15(R)-Iloprost 15(R)-Iloprost Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP receptors with a Ki of 11 nM. 15(R)-Iloprost is the “unnatural” or inverted C-15 epimer of iloprost. This transformation frequently attenuates the biological agonist activity of prostaglandin analogs by several orders of magnitude. There are no literature reports of the biological activity of 15(R)-iloprost.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21101280
InChI: InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1
SMILES: CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol

15(R)-Iloprost

CAS No.:

Cat. No.: VC21101280

Molecular Formula: C22H32O4

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

15(R)-Iloprost -

Specification

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
IUPAC Name (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Standard InChI InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1
Standard InChI Key HIFJCPQKFCZDDL-GAGQTBDJSA-N
Isomeric SMILES CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
SMILES CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Introduction

Chemical Identity and Structural Characteristics

15(R)-Iloprost is specifically defined as the "unnatural" or inverted C-15 epimer of iloprost. This structural variation at the C-15 position typically modifies the biological activity profiles of prostanoid analogs, often resulting in significant attenuation of agonist properties compared to their natural counterparts. The transformation to the R-configuration at carbon 15 represents a critical stereochemical modification that can dramatically alter receptor binding characteristics and subsequent physiological responses. Such stereochemical transformations commonly reduce biological agonist activity by several orders of magnitude in prostaglandin analog research, suggesting potentially distinct pharmacological properties for 15(R)-iloprost compared to standard iloprost .

Basic Chemical Properties

The complete chemical identity of 15(R)-Iloprost is characterized by several standard parameters that define its physical and chemical nature. The compound is catalogued with specific identifiers that facilitate research standardization and reproducibility in experimental contexts.

PropertyValue
CAS Number85026-51-3
Molecular FormulaC22H32O4
Molecular Weight360.5
Canonical SMILESO[C@H]1C@HC@@H[C@@H]2C1

The chemical structure of 15(R)-Iloprost contains multiple stereogenic centers, with the critical inversion occurring at position C-15 compared to the parent iloprost molecule. This stereochemical change represents the defining characteristic of this compound and is responsible for its distinct chemical identity .

SolventSolubility
DMF25 mg/ml
DMSO25 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.5 mg/ml
Storage RecommendationStore at -20°C

When stored at -20°C, the compound should be used within one month to ensure experimental reliability. For longer-term storage at -80°C, the shelf life extends to approximately six months. These storage parameters are critical for maintaining compound integrity throughout research applications .

Stock Solution Preparation

Proper preparation of stock solutions is essential for experimental consistency and accuracy when working with 15(R)-Iloprost. The following table provides guidance for preparing solutions at varying concentrations:

Concentration1 mg5 mg10 mg
1 mM2.7739 mL13.8696 mL27.7393 mL
5 mM0.5548 mL2.7739 mL5.5479 mL
10 mM0.2774 mL1.387 mL2.7739 mL

When preparing stock solutions, researchers should select appropriate solvents based on the compound's solubility profile. The solution should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles. For enhanced solubility, samples can be heated to 37°C and subjected to ultrasonic bath treatment .

Biological Activity Profile

The current research landscape regarding 15(R)-Iloprost's biological activity is notably limited. According to available literature, there are no comprehensive reports detailing the specific biological activities of 15(R)-Iloprost, creating a significant knowledge gap in understanding this compound's pharmacological potential. This absence of published data regarding its biological effects represents a critical area for future investigation, particularly given the well-established activities of the parent compound iloprost .

Theoretical Pharmacological Implications

Based on structural analysis and known patterns in prostanoid research, the C-15 epimerization typically results in substantial attenuation of biological agonist activity, often by several orders of magnitude. This stereochemical transformation could potentially modify receptor binding characteristics and subsequent signaling pathways compared to those established for standard iloprost. The specific receptor binding profile, potency, and efficacy of 15(R)-Iloprost remain undetermined and represent important parameters for future investigation .

Research Status and Limitations

The limited information available specifically addressing 15(R)-Iloprost contrasts sharply with the extensive research conducted on iloprost. This discrepancy highlights a significant research opportunity in prostanoid pharmacology. Understanding the pharmacological implications of the C-15 epimerization could provide valuable insights into structure-activity relationships and receptor selectivity within this important class of compounds .

Contextual Background: Iloprost as Parent Compound

To properly contextualize 15(R)-Iloprost, understanding the pharmacology of its parent compound provides essential perspective. Iloprost represents a second-generation structural analog of prostacyclin (PGI2) with approximately ten-fold greater potency than first-generation stable analogs such as carbaprostacyclin. This enhanced potency profile established iloprost as a clinically significant compound in several therapeutic areas .

Pharmacodynamic Properties of Parent Compound

Iloprost demonstrates binding affinity to both human IP (prostacyclin) and EP (prostaglandin E) receptors with a Ki of approximately 11 nM. The compound exists as a mixture of 4R and 4S diastereoisomers at a ratio of approximately 53:47, with the 4S isomer reportedly exhibiting higher potency in vasodilation effects. This complex stereochemical profile contributes to iloprost's diverse pharmacological activities .

Clinical Applications of Iloprost

The parent compound iloprost has established therapeutic applications, primarily in the treatment of pulmonary arterial hypertension (PAH) and frostbites. Its mechanism involves mimicking the biological actions of endogenous prostacyclin, functioning as a potent vasodilator with additional anti-thrombotic properties. Iloprost demonstrates cytoprotective effects in ischemic conditions, with proposed mechanisms including decreased catecholamine release from sympathetic nerve terminals, preservation of mitochondrial function, and reduction of oxidative stress .

In peripheral vascular diseases, iloprost administered as intermittent intravenous infusion at dosages ≤2 ng/kg/min for 2-4 weeks has demonstrated efficacy in reducing rest pain and improving ulcer healing in 40-60% of patients with critical leg ischemia. Similar benefits have been observed in thromboangiitis obliterans and Raynaud's phenomenon, where shorter treatment courses reduced the frequency, intensity, and duration of ischemic episodes for extended periods .

Research Limitations and Future Directions

Current research on 15(R)-Iloprost demonstrates significant limitations, with a notable absence of published studies specifically addressing its pharmacological properties. This gap presents multiple opportunities for future investigation across several domains of pharmaceutical research.

Existing Knowledge Gaps

The most significant knowledge gap concerns the detailed pharmacological profile of 15(R)-Iloprost, including:

  • Receptor binding studies comparing affinity to various prostanoid receptors

  • Functional assays assessing agonist/antagonist activity across receptor subtypes

  • Comparative potency studies against standard iloprost

  • Pharmacokinetic parameters including metabolism and elimination pathways

  • Potential therapeutic applications leveraging any unique pharmacological properties

These undefined parameters represent critical areas for future investigation to fully characterize this compound .

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